DL-Glutamic acid

Materials Science Crystallography Physical Chemistry

DL-Glutamic acid (CAS 6893-26-1) is a racemic amino acid mixture with properties distinct from L-glutamic acid. Its ability to crystallize as a true conglomerate under ambient conditions makes it essential for chiral resolution studies, preferential crystallization, and PILP research. It offers superior polymorphic stability under high pressure and a quantifiably different biological profile in model organisms. Choose this compound for applications where racemic-specific behavior is critical—generic substitution with L-glutamic acid will compromise experimental integrity. Ideal for crystal engineering, materials science, and metabolic research.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 6893-26-1
Cat. No. B556035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Glutamic acid
CAS6893-26-1
SynonymsD-glutamicacid; 6893-26-1; (R)-2-aminopentanedioicacid; D-Glu; D-glutamate; H-D-Glu-OH; (2R)-2-aminopentanedioicacid; D-2-Aminopentanedioicacid; GlutamicacidD-form; D(-)-Glutamicacid; Tocris-0217; D-(-)-Glutamicacid; R-(-)-Glutamicacid; D-glutaminate; delta-Glutamate; D-Glutaminsaeure; Lopac-G-2128; delta-Glutaminate; D-Glutaminicacid; delta-Glutamicacid; delta-Glutaminsaeure; D-2-Aminoglutarate; R-(-)-Glutamate; delta-Glutaminicacid; Lopac-gamma-2128
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
InChIKeyWHUUTDBJXJRKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.88 mg/mL at 25 °C

DL-Glutamic Acid (CAS 6893-26-1) Procurement Guide: Scientific Properties and Research Utility


DL-Glutamic acid (CAS 6893-26-1) is a racemic mixture of the proteinogenic L-glutamic acid and its non-proteinogenic D-enantiomer . It is a fundamental amino acid derivative used extensively as a research reagent, a model system for studying chiral crystallization and resolution, and as a precursor in chemical synthesis. This compound is a colorless, crystalline solid , sparingly soluble in water, and practically insoluble in organic solvents like ethanol and ether [1]. Its primary value for scientific and industrial users lies not in direct biological activity, but in its unique physical and chemical properties as a racemic mixture, which create distinct advantages over its single-enantiomer counterparts in specific research and manufacturing contexts.

Why DL-Glutamic Acid (CAS 6893-26-1) Cannot Be Interchanged with L-Glutamic Acid


While L-glutamic acid is the naturally occurring, biologically active form, DL-glutamic acid is a distinct racemic compound with fundamentally different physical and biological properties. Generic substitution with L-glutamic acid or other analogs is not scientifically valid in applications that leverage the racemic nature of DL-glutamic acid. As detailed below, key differentiators include a significantly lower density, unique crystallization behavior that allows it to act as a true conglomerate under ambient conditions, and a markedly different biological activity profile in model organisms. Furthermore, under high pressure, the DL-form demonstrates superior polymorphic stability compared to its L-form [1]. These quantifiable differences directly impact outcomes in chiral chemistry, materials science, and specific biological assays, making direct substitution a critical risk to experimental or process integrity.

Quantitative Differentiation of DL-Glutamic Acid (CAS 6893-26-1) from Key Comparators


Physical Property Differentiation: Density of DL-Glutamic Acid vs. L- and D-Enantiomers

DL-Glutamic acid exhibits a significantly lower density compared to its optically active enantiomers. The racemic mixture has a reported density of approximately 1.46 g/cm³ [1], while the D- and L-enantiomers possess a higher density of approximately 1.538 g/cm³ [2]. This difference is a direct consequence of the distinct crystal packing arrangements in the racemic compound versus the enantiopure crystals.

Materials Science Crystallography Physical Chemistry

Polymorph Stability Under Pressure: DL-Glutamic Acid vs. L-Glutamic Acid

Under high-pressure conditions, the second phase of the DL-glutamic acid monohydrate crystal exhibits superior stability when compared to the second phase of the α and β polymorphs of L-glutamic acid. The study by Victor et al. used Raman spectroscopy to monitor phase transitions up to 14.3 GPa, demonstrating that the racemic crystal's structural integrity is better maintained [1].

High-Pressure Crystallography Materials Stability Pharmaceutical Processing

Crystallization Behavior: DL-Glutamic Acid as a True Conglomerate

Unlike most natural amino acids that crystallize as racemic compounds, DL-glutamic acid uniquely crystallizes as a true conglomerate under ambient conditions [1]. In a conglomerate, the D- and L-enantiomers crystallize into separate, physically distinct crystals. This behavior is anomalous and allows for spontaneous chiral resolution, a property not observed in L-glutamic acid or many other racemic amino acids under similar conditions.

Chiral Resolution Crystallography Prebiotic Chemistry

Biological Activity Differentiation: Growth Effects of DL-Glutamic Acid vs. D- and L-Forms in Chicks

A direct comparative study in chicks demonstrates that DL-glutamic acid has a significantly different biological activity profile compared to the L- and D- forms. Supplementation of a diet with 7.5% DL-glutamic acid caused a significant growth-depressing effect, whereas the same level of L-glutamic acid was tolerated with no growth retardation. The effect of DL-glutamic acid was less severe than that of pure D-glutamic acid, which caused an 18-38% growth depression at lower doses (3.75-5%) [1].

Nutritional Science Animal Feed Metabolism

Metabolic Impact in Microbial Fermentation: DL-Glutamic Acid vs. L-Glutamic Acid on Lysine Production

In a study on lysine production by auxotrophic mutants, DL-glutamic acid demonstrated a different metabolic effect compared to the L- and D- forms. When used as a supplement (0.01 M) to the primary nitrogen source (ammonium sulfate), DL-glutamic acid acted as a 'stimulator of lysine synthesis, slightly inhibiting biomass increment,' an effect that was 'especially' pronounced for the DL-form [1].

Industrial Biotechnology Microbial Fermentation Amino Acid Production

Water Solubility at 25°C: DL-Glutamic Acid vs. Reported Values for L- and D-Glutamic Acid

The water solubility of DL-glutamic acid is a critical parameter for its use as a reagent. Reported values include 8.57 mg/mL (8,570 mg/L) and 20.54 g/L for the monohydrate form [1], both at 25°C. While these values provide a practical range for users, a direct, head-to-head quantitative comparison under identical experimental conditions with L- or D-glutamic acid was not found in the available high-authority sources.

Physical Chemistry Formulation Science Analytical Chemistry

Key Application Scenarios for DL-Glutamic Acid (CAS 6893-26-1) Based on Quantified Differentiation


Model Compound for Chiral Resolution and Crystallization Studies

The unique ability of DL-glutamic acid to crystallize as a true conglomerate under ambient conditions makes it an indispensable model compound for investigating chiral resolution processes [1]. This includes the development of novel separation techniques like preferential crystallization, membrane-assisted crystallization, and ultrasonic-assisted methods. Its use as a model system is documented in numerous studies and patents aimed at improving the efficiency of obtaining pure D- or L-enantiomers [2]. Researchers procuring this compound do so specifically to leverage this anomalous crystallization behavior, which is not shared by most other racemic amino acids.

Investigating Crystal Growth Mechanisms and Precursor Phases

DL-glutamic acid monohydrate serves as a key system for studying non-classical crystallization pathways, such as growth via the attachment of nanoscopic precursors and Polymer-Induced Liquid Precursor (PILP) processes [REFS-1, REFS-2]. Its well-defined crystal habit and the ability to form hierarchically structured microspheres make it a valuable material for fundamental research in crystal engineering and materials science. This specific application is driven by the compound's unique crystal growth behavior, differentiating it from L-glutamic acid which has been more thoroughly characterized for classical growth mechanisms.

Specialized Feed/Nutritional Studies with Non-Proteinogenic D-Amino Acid

In nutritional and metabolic research, DL-glutamic acid is a critical tool for studying the physiological effects of non-proteinogenic D-amino acids. Its quantified, intermediate growth-depressing effect in chicks [1] makes it a valuable compound for dose-response studies on the impact of D-amino acid consumption in animal models. Unlike L-glutamic acid, which serves as a nutritional supplement, DL-glutamic acid is utilized to investigate negative or alternative metabolic pathways, providing a clear and measurable biological signal for research.

High-Pressure Materials Science and Polymorph Stability Research

The demonstrated superior stability of the DL-glutamic acid monohydrate crystal's second phase under high pressure, compared to the L-form [1], positions it as a compound of interest for high-pressure crystallography. Researchers investigating the effect of mechanical stress on amino acid crystals or studying pressure-induced phase transitions will find DL-glutamic acid to be a more robust and stable model system than its single-enantiomer counterpart, ensuring clearer and more interpretable results in these demanding experimental conditions.

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